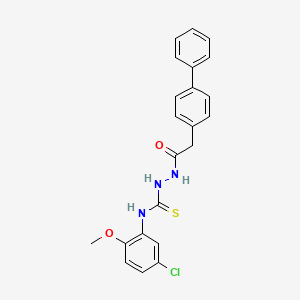![molecular formula C17H22N4O2S2 B4840232 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4840232.png)
4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide
Overview
Description
4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide, also known as DAB-4, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamides, which are widely used in the pharmaceutical industry for their antibacterial, antifungal, and diuretic properties. However, DAB-4 is unique in that it has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of novel cancer therapies.
Mechanism of Action
The exact mechanism of action of 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer cells. CAIX plays a critical role in regulating the pH of cancer cells, which is necessary for their survival and proliferation. By inhibiting the activity of CAIX, 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its therapeutic effects. 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide has also been shown to exhibit anti-inflammatory activity, which may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide is its potent anticancer activity, which makes it a promising candidate for the development of novel cancer therapies. In addition, 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide is relatively easy to synthesize using standard laboratory techniques. However, one of the main limitations of 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide is its lack of selectivity for cancer cells, which may lead to off-target effects and toxicity.
Future Directions
There are several potential future directions for the research and development of 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide. One possibility is to optimize its chemical structure to improve its selectivity for cancer cells and reduce its off-target effects. Another possibility is to develop new drug delivery systems that can target 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide specifically to cancer cells, further reducing its toxicity. Finally, 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide may have potential applications in combination therapies with other anticancer agents, which may enhance its therapeutic effects.
Scientific Research Applications
4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer cells. In addition, 4-[({[4-(diethylamino)phenyl]amino}carbonothioyl)amino]benzenesulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer therapies.
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S2/c1-3-21(4-2)15-9-5-13(6-10-15)19-17(24)20-14-7-11-16(12-8-14)25(18,22)23/h5-12H,3-4H2,1-2H3,(H2,18,22,23)(H2,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZDIEKOIXZCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-butyl-7-[(2-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4840151.png)
![2-{[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B4840159.png)
![N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4840164.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4840166.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B4840176.png)
![7-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4840190.png)
![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzoate](/img/structure/B4840191.png)

![4-[2-(allyloxy)-5-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4840208.png)
![2-{[4-allyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B4840219.png)
![4-methyl-3-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4840223.png)
![2-[(4-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4840230.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-4-phenoxybutanamide](/img/structure/B4840231.png)